Oxan-4-ylmethanesulfonyl fluoride
Overview
Description
Oxan-4-ylmethanesulfonyl fluoride, also known as tetrahydro-2H-pyran-4-ylmethanesulfonyl fluoride, is a chemical compound with the molecular formula C6H11FO3S and a molecular weight of 182.22 g/mol . This compound is characterized by the presence of a sulfonyl fluoride group attached to a tetrahydropyran ring, making it a valuable intermediate in various chemical reactions and applications.
Mechanism of Action
Target of Action
This compound is a relatively new chemical entity and its specific targets are still under investigation .
Mode of Action
It is known that fluoride compounds can inhibit the demineralization of enamel, enhance remineralization, and inhibit bacterial enzymes
Biochemical Pathways
As a fluoride compound, it might be involved in pathways related to mineralization and demineralization of enamel . .
Pharmacokinetics
Fluoride compounds are known to be primarily governed by pH and storage in bone . The impact of these properties on the bioavailability of Oxan-4-ylmethanesulfonyl fluoride is yet to be determined.
Result of Action
Given the known effects of fluoride on enamel demineralization and remineralization
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxan-4-ylmethanesulfonyl fluoride can be synthesized through a one-pot method involving the transformation of sulfonates or sulfonic acids into sulfonyl fluorides . This process typically involves mild reaction conditions and readily available reagents, making it efficient and practical for laboratory synthesis. The reaction conditions often include the use of fluorinating agents such as potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial production methods also focus on ensuring the purity and consistency of the final product to meet the requirements of various applications.
Chemical Reactions Analysis
Types of Reactions
Oxan-4-ylmethanesulfonyl fluoride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions where the fluoride ion is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form sulfonyl hydrides under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require the presence of catalysts or bases to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile involved.
Scientific Research Applications
Oxan-4-ylmethanesulfonyl fluoride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Fluoride: A simpler analog with a similar sulfonyl fluoride group but lacking the tetrahydropyran ring.
Benzenesulfonyl Fluoride: Contains a benzene ring instead of the tetrahydropyran ring, offering different reactivity and applications.
Trifluoromethanesulfonyl Fluoride: Features a trifluoromethyl group, providing unique properties and reactivity compared to oxan-4-ylmethanesulfonyl fluoride.
Uniqueness
This compound is unique due to the presence of the tetrahydropyran ring, which imparts specific steric and electronic properties to the compound. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable tool in chemical biology and medicinal chemistry .
Properties
IUPAC Name |
oxan-4-ylmethanesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO3S/c7-11(8,9)5-6-1-3-10-4-2-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTWFCFQDGUAGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CS(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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